2,2-Dimethyl-4'-fluoropropiophenone

Description

Properties

IUPAC Name |

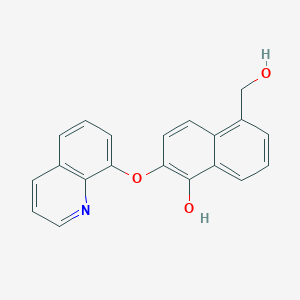

5-(hydroxymethyl)-2-quinolin-8-yloxynaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-12-14-5-1-7-16-15(14)9-10-18(20(16)23)24-17-8-2-4-13-6-3-11-21-19(13)17/h1-11,22-23H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDTXCLZEVWWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C4=CC=CC(=C4C=C3)CO)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980098 | |

| Record name | 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63716-64-3 | |

| Record name | 8-Quinolinolium 1'-hydroxy-2'-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate typically involves the reaction of 8-hydroxyquinoline with 1-hydroxy-2-naphthoic acid. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

8-Quinolinolium 1’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinolium naphthoate derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Quinolinolium 1’-hydroxy-2’-naphthoate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its biological activities.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate involves its ability to chelate metal ions. This chelation process can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with cellular components, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 2,2-dimethyl-4'-fluoropropiophenone and related compounds:

Structural and Electronic Effects

- Steric Hindrance: The α-methyl groups in this compound reduce accessibility to the carbonyl carbon, slowing nucleophilic additions (e.g., Grignard reactions) compared to unsubstituted 4'-fluoropropiophenone .

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the ketone’s electrophilicity, but this is partially offset by the electron-donating methyl groups. In contrast, 3-chloro-4'-fluoropropiophenone exhibits stronger electrophilicity due to the chlorine atom .

Spectroscopic Differences

- NMR Data: this compound: Expected upfield shifts for α-CH₃ protons (δ ~1.3–1.5 ppm in ¹H-NMR) and downfield shifts for the carbonyl carbon (δ ~205–210 ppm in ¹³C-NMR) due to methyl shielding . 4'-Fluoropropiophenone: ¹⁹F-NMR δ ~-110 ppm (vs. CFCl₃), consistent with para-substituted fluorine .

Biological Activity

2,2-Dimethyl-4'-fluoropropiophenone, known for its unique chemical structure, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is a derivative of propiophenone, characterized by the presence of a fluorine atom and two methyl groups on the aromatic ring. Its potential biological activities include cytotoxic effects against cancer cells and applications in organic synthesis.

- Molecular Formula : C11H13FO

- Molecular Weight : 182.22 g/mol

- CAS Number : 456-03-1

The compound exhibits high gastrointestinal absorption and permeability across biological membranes, which are critical factors for its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various human cancer cell lines. The mechanism of action appears to involve inducing apoptosis through mitochondrial pathways. It has been shown to significantly affect cellular signaling pathways related to cell survival and proliferation, indicating its potential as an anticancer agent.

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making understanding its interactions vital for therapeutic applications.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been utilized in the design and synthesis of novel derivatives such as 2,2-dimethyl-2H-chromene derivatives, which have shown antifungal properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Typically involving the reaction between acetophenone derivatives and fluorinated aldehydes.

- Functionalization Techniques : Such as halogenation and alkylation to introduce desired substituents.

Study on Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against several cancer cell lines. The compound was tested on:

- HeLa Cells : Resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours.

- MCF-7 Cells : Showed similar results with an IC50 value of 15 µM.

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C11H13FO | 15 | Induces apoptosis via mitochondrial pathways |

| 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | C11H12ClF | 20 | Inhibits cytochrome P450 enzymes |

| 4'-Fluoro-2,2-dimethylpropiophenone | C11H13F | 25 | Modulates cell signaling pathways |

Q & A

Basic: What are the standard synthetic routes for 2,2-Dimethyl-4'-fluoropropiophenone, and how can reaction purity be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. A one-step approach using AI-powered retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys or Pistachio . Key steps include:

- Precursor selection : Fluorinated aryl intermediates (e.g., 4-fluorophenylacetone derivatives) are reacted with dimethylating agents.

- Purification : Column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical for isolating the target compound.

- Purity verification : Techniques include HPLC (retention time comparison) and NMR (integration of methyl group signals at δ ~1.3–1.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.